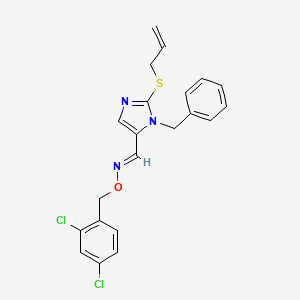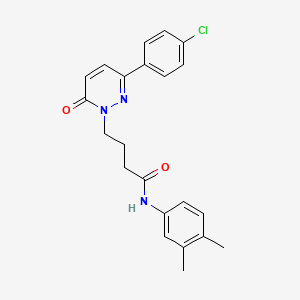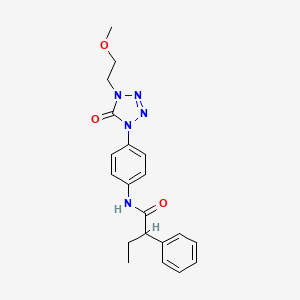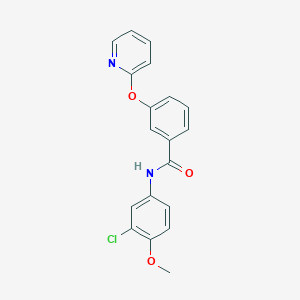
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a compound characterized by a unique imidazole core substituted with various functional groups These groups confer a diverse range of chemical reactivity and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime, a multi-step organic synthesis is typically employed:
Step 1: : The preparation of 1-benzyl-1H-imidazole involves the condensation of benzylamine with glyoxal under acidic conditions.
Step 2: : Introduction of the allylsulfanyl group is achieved via the reaction of the imidazole core with allyl thiol in the presence of a base, such as sodium hydride.
Step 3: : Formylation at the 5-position is carried out using a Vilsmeier-Haack reaction, where the imidazole is treated with a formylating reagent like DMF and POCl3.
Step 4: : Finally, the O-(2,4-dichlorobenzyl)oxime moiety is introduced through an oximation reaction with hydroxylamine and 2,4-dichlorobenzaldehyde in an alcohol solvent.
Industrial Production Methods
Industrial-scale production methods would require optimization for yield, purity, and cost-effectiveness. This might include:
Catalysis: : Utilization of specific catalysts to enhance reaction efficiency.
Continuous Flow Chemistry: : Employing continuous flow reactors for scalability and improved safety profiles.
Purification: : Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various reactions due to its functional groups:
Oxidation: : The allylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The aldehyde group can be reduced to an alcohol.
Substitution: : The aromatic rings and imidazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reacting with halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: : Conversion of the allylsulfanyl group to sulfoxide or sulfone derivatives.
Reduction: : Formation of the corresponding alcohol from the aldehyde.
Substitution: : Formation of various substituted imidazole derivatives depending on the electrophile or nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of scientific applications:
Chemistry
Catalysts: : Utilized as ligands in the formation of metal complexes for catalytic processes.
Building Block: : A valuable intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potentially acts as an inhibitor for specific enzymes due to its reactive functional groups.
Molecular Probes: : Used in the study of biological pathways and molecular interactions.
Medicine
Drug Development: : Investigated for its potential therapeutic properties in treating diseases due to its unique structure.
Antimicrobial Agent: : Evaluated for activity against various microbial strains.
Industry
Polymer Chemistry: : Used in the modification of polymers to achieve desired physical and chemical properties.
Material Science: : Employed in the development of advanced materials with specific functionalities.
Wirkmechanismus
The compound’s mechanism of action largely depends on its specific applications. For instance:
Enzyme Inhibition: : It might bind to the active site of enzymes, blocking substrate access.
Molecular Interactions: : It can interact with cellular components, affecting signaling pathways or metabolic processes.
Molecular targets may include enzymes, receptors, and other proteins involved in critical cellular functions. The pathways involved are specific to the application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(allylsulfanyl)-1-benzyl-1H-imidazole-4-carbaldehyde: : Differing in the position of the formyl group.
2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde: : Variation in the alkyl group.
1-benzyl-2-(ethylsulfanyl)-1H-imidazole-5-carbaldehyde: : Differing in the alkyl chain length.
Uniqueness
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime stands out due to the presence of both an oxime and a dichlorobenzyl moiety. This combination enhances its reactivity and potential for diverse scientific applications, making it more versatile than its similar compounds.
In essence, this compound's distinct functionalities offer unique opportunities in research and industrial applications, setting it apart from other similar chemicals.
Eigenschaften
IUPAC Name |
(E)-1-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3OS/c1-2-10-28-21-24-12-19(26(21)14-16-6-4-3-5-7-16)13-25-27-15-17-8-9-18(22)11-20(17)23/h2-9,11-13H,1,10,14-15H2/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYDIBNVJCTOPL-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2483698.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)

![N-(3,5-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2483709.png)
![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)



![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)
